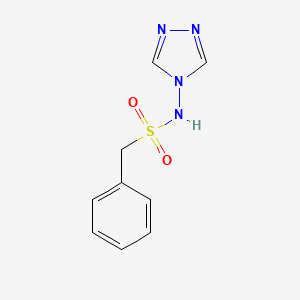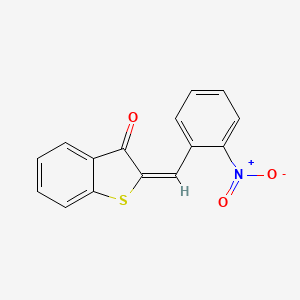
1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to 1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide, often involves regioselective reactions and the use of specific sulfonamidation techniques. For instance, the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through a sulfonamidation reaction highlights the methodological approaches employed in the synthesis of such compounds, emphasizing the importance of selectivity, yield, and operational simplicity in these processes (Salinas-Torres et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for understanding their biological activity and chemical behavior. Studies involving X-ray crystallography and spectroscopic methods (FT-IR, UV-Vis, NMR) are instrumental in determining the configuration and conformation of these molecules, which directly impacts their reactivity and interaction with biological targets. For example, quantum mechanical calculations and spectroscopic investigations provide detailed insights into the molecular structure, including bond lengths, angles, and electronic properties, facilitating a deeper understanding of their chemical nature and potential applications (Govindasamy & Gunasekaran, 2015).
科学的研究の応用
Environmental Monitoring and Effects
Polyfluoroalkyl Chemicals (PFCs) Exposure : Studies have documented widespread exposure to PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), across the general U.S. population. Changes in manufacturing practices have affected exposure levels, emphasizing the importance of monitoring environmental contaminants and their potential impact on public health (Calafat et al., 2007).
Indoor Air and Dust Contamination : Research on indoor air and dust has highlighted the presence of perfluorinated alkyl sulfonamides (PFASs), indicating indoor environments as significant sources of exposure to these compounds. This underscores the need for understanding the behavior of sulfonamides in indoor environments and their implications for human exposure (Shoeib et al., 2005).
Pharmacokinetics and Drug Safety
Nonlinear Pharmacokinetics : A study on CI-912, a compound with a sulfonamide group, in epileptic patients demonstrated nonlinear pharmacokinetics, which is crucial for optimizing dosing regimens and ensuring drug safety and efficacy (Wagner et al., 1984).
Sulfonamide Hypersensitivity Reactions : Research has indicated a significant association between slow acetylator phenotype and sulfonamide hypersensitivity reactions. This finding is essential for assessing patient risk factors and managing adverse drug reactions (Rieder et al., 1991).
Safety and Hazards
将来の方向性
The future directions for research on 1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide could include further investigation of its potential anticancer activities and its mechanism of action. Additionally, more studies could be conducted to understand its safety profile and potential side effects .
特性
IUPAC Name |
1-phenyl-N-(1,2,4-triazol-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c14-16(15,12-13-7-10-11-8-13)6-9-4-2-1-3-5-9/h1-5,7-8,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGHNMRMYUANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)
![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)
![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)


![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)
![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)